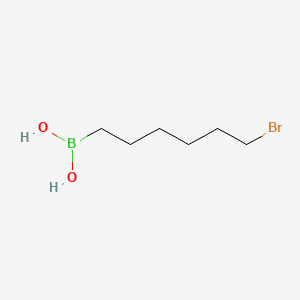
Ácido (6-bromohexil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromohexyl)boronic acid is an organoboron compound with the molecular formula C6H14BBrO2. It is characterized by the presence of a boronic acid group attached to a six-carbon chain, which is further substituted with a bromine atom at the terminal position.
Aplicaciones Científicas De Investigación
(6-Bromohexyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
Target of Action
(6-Bromohexyl)boronic acid is a boronic acid derivative. Boronic acids are known to interact with amines and carboxylic acids . Therefore, the primary targets of (6-Bromohexyl)boronic acid could be proteins or enzymes with amine or carboxylic acid functional groups.
Mode of Action
The interaction between boronic acids and amines/carboxylic acids is a key aspect of their mode of action . Boronic acids can form boron-nitrogen bonds with amines, which are likely to occur in catalytic amidation reactions . This interaction can lead to changes in the structure and function of the target proteins or enzymes.
Biochemical Pathways
Boronic acids are known to be involved in boron-catalyzed direct amidation reactions . These reactions could potentially affect various biochemical pathways, particularly those involving protein synthesis and modification.
Action Environment
The action, efficacy, and stability of (6-Bromohexyl)boronic acid could be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s reactivity and stability could be affected by the presence of amines or carboxylic acids, given their known interaction with boronic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (6-Bromohexyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of hexylboronic acid with bromine under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Hexylboronic acid.
Reagent: Bromine.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Product Isolation: The product is purified through recrystallization or column chromatography to obtain (6-Bromohexyl)boronic acid in high purity.
Industrial Production Methods: Industrial production of (6-Bromohexyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure efficient mixing and reaction control.
Purification: Industrial purification techniques such as distillation and crystallization are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (6-Bromohexyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The boronic acid group can be oxidized to form boronic esters or borates.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products Formed:
Substitution Products: Various substituted hexylboronic acids.
Oxidation Products: Boronic esters or borates.
Coupling Products: Biaryl or vinyl-hexyl derivatives.
Comparación Con Compuestos Similares
Hexylboronic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
(6-Chlorohexyl)boronic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(6-Iodohexyl)boronic acid: Contains an iodine atom, which can participate in different types of reactions compared to bromine.
Uniqueness: (6-Bromohexyl)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propiedades
IUPAC Name |
6-bromohexylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHGWFMYADQHHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCBr)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674701 |
Source


|
| Record name | (6-Bromohexyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148562-12-3 |
Source


|
| Record name | (6-Bromohexyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
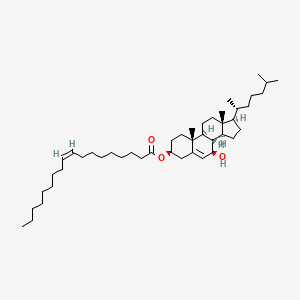

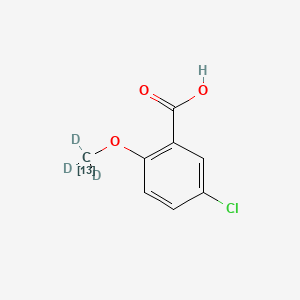
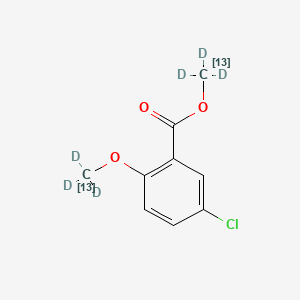
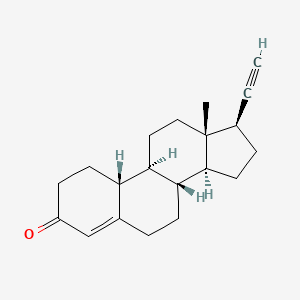
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
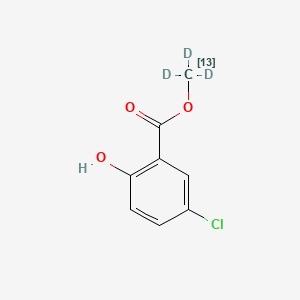
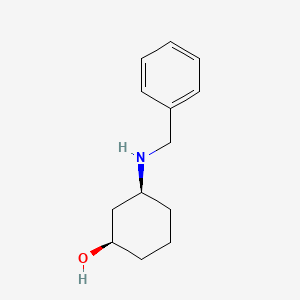
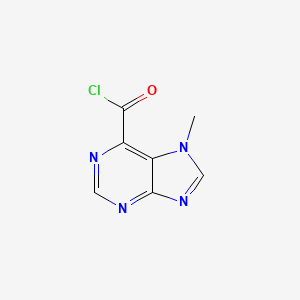
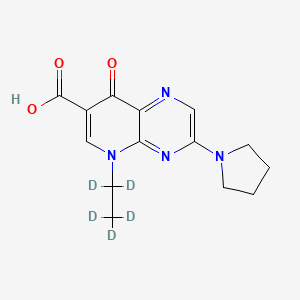
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)

